

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluorobenzo[d]thiazole

Cat. No.: B1292541

[Get Quote](#)

CAS Number: 887580-83-8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. **2-Bromo-4-fluorobenzo[d]thiazole** is a research chemical and should be handled with appropriate safety precautions by trained personnel.

Introduction

2-Bromo-4-fluorobenzo[d]thiazole is a halogenated heterocyclic compound featuring a benzothiazole core structure. The benzothiazole moiety is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of both a bromine and a fluorine atom on the benzene ring of this particular molecule offers versatile opportunities for synthetic modification, making it a valuable building block in the design and synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the available technical data for **2-Bromo-4-fluorobenzo[d]thiazole**, with a focus on its chemical properties and potential applications in drug discovery.

Physicochemical Properties

Quantitative data for **2-Bromo-4-fluorobenzo[d]thiazole** is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented in the table below. It is

important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely published in scientific literature.

| Property | Value | Source |
|--------------------|-------------------------------------|---------------------------|
| CAS Number | 887580-83-8 | ChemScene[1], Crysdot LLC |
| Molecular Formula | C ₇ H ₃ BrFNS | ChemScene[1] |
| Molecular Weight | 232.07 g/mol | ChemScene[1] |
| Purity | Typically ≥97% | ChemScene[1] |
| Appearance | Not specified in literature | - |
| SMILES | <chem>FC1=C2N=C(SC2=CC=C1)Br</chem> | Crysdot LLC |
| Storage Conditions | -20°C, stored under nitrogen | ChemScene[1] |

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the specific synthesis of **2-Bromo-4-fluorobenzo[d]thiazole** are not readily available in the public domain. However, general synthetic strategies for substituted benzothiazoles can provide insight into its potential preparation. One common method involves the reaction of a corresponding 2-amino-3-fluorothiophenol with a brominating agent.

The reactivity of **2-Bromo-4-fluorobenzo[d]thiazole** is largely dictated by the presence of the bromine atom at the 2-position of the thiazole ring. This position is susceptible to various nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate for the synthesis of a diverse range of derivatives.

Potential Synthetic Transformations

The chemical structure of **2-Bromo-4-fluorobenzo[d]thiazole** suggests its utility in several key synthetic transformations relevant to drug discovery:

- **Suzuki-Miyaura Coupling:** The bromo substituent can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids or esters to form C-C bonds. This allows for the introduction of various aryl or heteroaryl groups at the 2-position.

- **Buchwald-Hartwig Amination:** This palladium-catalyzed cross-coupling reaction would enable the formation of C-N bonds by reacting **2-Bromo-4-fluorobenzo[d]thiazole** with a wide range of primary or secondary amines. This is a powerful method for generating libraries of 2-aminobenzothiazole derivatives.
- **Sonogashira Coupling:** The bromo group can be coupled with terminal alkynes in the presence of a palladium catalyst to form C-C triple bonds, leading to the synthesis of 2-alkynylbenzothiazole derivatives.
- **Nucleophilic Aromatic Substitution (S_NAr):** The electron-deficient nature of the thiazole ring can facilitate the displacement of the bromide by strong nucleophiles.

Below is a generalized workflow for a potential Suzuki-Miyaura cross-coupling reaction involving **2-Bromo-4-fluorobenzo[d]thiazole**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery

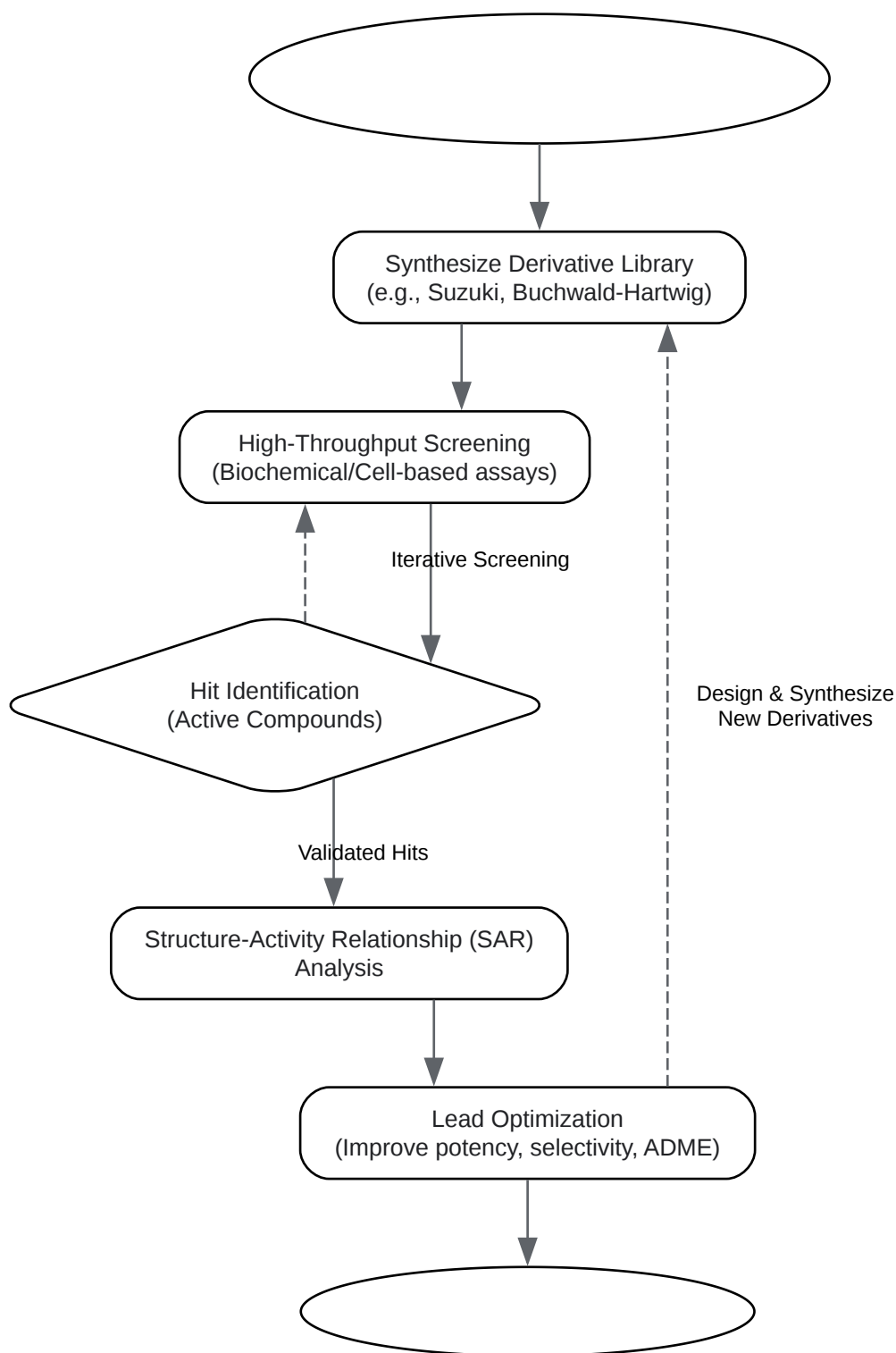
While no specific biological activity data for **2-Bromo-4-fluorobenzo[d]thiazole** has been reported in the reviewed literature, the benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry. The introduction of fluorine can often enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Derivatives of fluorinated benzothiazoles have shown promise in a variety of therapeutic areas:

- **Anticancer Agents:** Many 2-substituted benzothiazole derivatives have been investigated for their potent and selective anticancer activities.

- Antimicrobial Agents: The benzothiazole nucleus is a core component of various compounds with antibacterial and antifungal properties.
- Enzyme Inhibitors: Substituted benzothiazoles have been explored as inhibitors for a range of enzymes implicated in disease.

The potential derivatization of **2-Bromo-4-fluorobenzo[d]thiazole** at the 2-position allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates. A logical workflow for a fragment-based drug discovery campaign starting with this compound is illustrated below.



[Click to download full resolution via product page](#)

Caption: A potential workflow for a fragment-based drug discovery campaign.

Conclusion

2-Bromo-4-fluorobenzo[d]thiazole represents a promising, yet underexplored, building block for medicinal chemistry and materials science. Its synthetic tractability, stemming from the reactive 2-bromo substituent, provides a solid foundation for the generation of diverse compound libraries. Based on the extensive research into the biological activities of other fluorinated benzothiazole derivatives, it is highly probable that novel and potent therapeutic agents can be developed from this versatile scaffold. Further research is warranted to fully elucidate the synthetic utility and pharmacological potential of **2-Bromo-4-fluorobenzo[d]thiazole** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Bromo-4-fluorobenzo[d]thiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292541#2-bromo-4-fluorobenzo-d-thiazole-cas-number-887580-83-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com